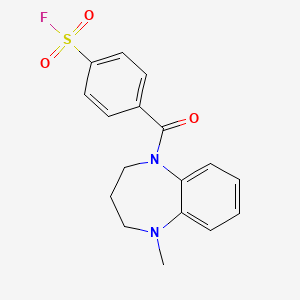![molecular formula C14H20N2O B2690464 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide CAS No. 2411312-37-1](/img/structure/B2690464.png)
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. It is a type of acetylcholine receptor agonist that can activate nicotinic acetylcholine receptors (nAChRs). DMPP has been extensively studied for its potential applications in neuroscience and pharmacology.
Mécanisme D'action
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide acts as an agonist for nAChRs, specifically the α7 subtype. When N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide binds to the receptor, it causes a conformational change that allows ions to flow through the channel. This can lead to depolarization of the cell membrane and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neuronal cells, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can increase intracellular calcium levels and activate downstream signaling cascades. It can also enhance synaptic transmission and plasticity, leading to improvements in learning and memory. In addition, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been shown to have anti-inflammatory effects and can modulate immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide is that it is a highly selective agonist for α7 nAChRs, which allows for specific activation of this receptor subtype. It is also relatively stable and easy to use in laboratory experiments. However, one limitation is that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can have off-target effects on other receptors or ion channels, which can complicate data interpretation. In addition, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be toxic at high concentrations, which requires careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide. One area of interest is the development of new drugs that target nAChRs, particularly for the treatment of neurological and psychiatric disorders. N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide and other nAChR agonists could also be used as tools to investigate the role of these receptors in disease states. In addition, there is growing interest in the use of nAChR agonists for the treatment of inflammatory and autoimmune diseases, which could have important clinical applications.
Méthodes De Synthèse
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be synthesized through a variety of methods, including the reaction of 4-dimethylaminocinnamaldehyde with isopropylamine and propionic anhydride. The resulting product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been used in many scientific research studies, particularly in neuroscience and pharmacology. It is commonly used as a tool to investigate the function of nAChRs, which are important receptors in the central and peripheral nervous systems. N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be used to activate nAChRs in vitro, allowing researchers to study their effects on neuronal signaling, synaptic plasticity, and behavior.
Propriétés
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-14(17)15-11(2)10-12-6-8-13(9-7-12)16(3)4/h5-9,11H,1,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZPSNQOIFFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
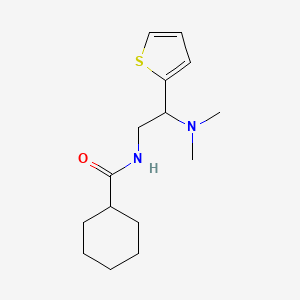
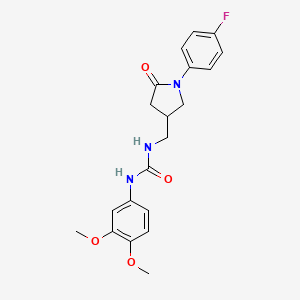
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
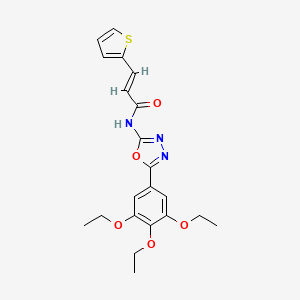
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)
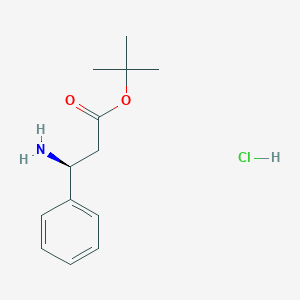
![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)
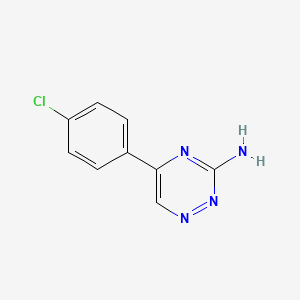
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
